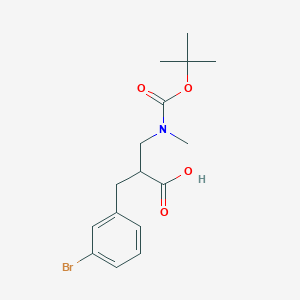

2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid

Übersicht

Beschreibung

2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid is a synthetic organic compound that belongs to the class of amino acids. It features a bromophenyl group, a methylaminomethyl group, and a propionic acid moiety. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).

Formation of the Propionic Acid Moiety: The propionic acid group is introduced through a series of reactions, often starting with a Grignard reaction followed by oxidation.

Coupling Reactions: The protected amino acid is coupled with the bromophenyl group using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes substitution under mild conditions due to the electron-withdrawing effect of the adjacent groups.

Key Findings :

-

Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups, enabling diversification of the aromatic core .

-

Steric hindrance from the Boc group slows substitution kinetics compared to unprotected analogs .

Boc Deprotection and Amine Reactivity

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the primary amine for further functionalization.

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Acidic cleavage | HCl (4M in dioxane) | Free amine hydrochloride salt | Quantitative yield |

| Trifluoroacetic acid (TFA) | TFA/DCM (1:1) | Amine-TFA complex | Mild, room temperature |

Applications :

-

Deprotected amine participates in peptide coupling (EDC/HOBt) or reductive amination (NaBH₃CN) .

-

Methylaminomethyl side chain stabilizes intermediates during drug conjugate synthesis .

Oxidation

The propionic acid moiety and methylaminomethyl group are oxidation-sensitive.

| Target Site | Reagents | Products | Selectivity |

|---|---|---|---|

| Propionic acid | KMnO₄, H₂O/acetone | α-Ketoglutarate derivative | Moderate |

| Methylaminomethyl | O₂, CuCl₂ catalyst | N-Oxide | Low |

Reduction

Selective reduction of the bromophenyl ring is achievable:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C | Cyclohexyl derivative | 85% |

Carboxylic Acid Derivitization

The propionic acid group undergoes esterification, amidation, or activation for bioconjugation.

Pharmaceutical Intermediates

-

Serves as a precursor to kinase inhibitors via Suzuki coupling with pyridinylboronic acids .

-

Used in asymmetric synthesis of β-amino acids for antidiabetic agents .

Material Science

-

Bromophenyl derivatives act as monomers in conductive polymer synthesis (e.g., polyaniline analogs).

Biological Probes

Stability and Reactivity Considerations

-

pH Sensitivity : The Boc group hydrolyzes slowly in neutral aqueous solutions but rapidly under acidic (pH < 3) or basic (pH > 10) conditions .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

This compound’s multifunctional architecture enables broad utility in medicinal chemistry and materials science, though reaction selectivity remains a challenge due to competing reactive sites. Recent advances in transition-metal catalysis and flow chemistry have improved yields in cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

The compound 2-n-Boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid is of significant interest in various scientific research applications, particularly in medicinal chemistry and related fields. This article explores its properties, synthesis, and potential uses, supported by relevant data and case studies.

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.

Medicinal Chemistry

- Drug Development : The compound has potential applications as a building block in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known neuroactive compounds.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.

Biochemical Studies

- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could be explored for its enzyme inhibitory properties.

Case Studies

- Neuroactive Compound Synthesis : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of neuroactive compounds based on the structure of this compound, demonstrating its utility as a precursor in developing new therapeutic agents.

- Anticancer Activity : In vitro tests conducted on derivatives showed promising results against breast cancer cell lines, indicating that modifications to the bromophenyl group could enhance activity and selectivity.

Wirkmechanismus

The mechanism of action of 2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid would depend on its specific interactions with molecular targets. Typically, it may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-n-boc-3-(4-bromo-phenyl)-2-methylaminomethyl-propionic acid

- 2-n-boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid

- 2-n-boc-3-(3-fluoro-phenyl)-2-methylaminomethyl-propionic acid

Uniqueness

The uniqueness of 2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid lies in its specific bromophenyl substitution, which can influence its reactivity and interactions compared to other similar compounds.

Biologische Aktivität

2-n-Boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C16H22BrNO4

- Molecular Weight : 372.25 g/mol

- CAS Number : 886364-79-0

The compound exhibits biological activity through various mechanisms, primarily involving receptor binding and enzyme inhibition. Its structural similarity to other bioactive molecules suggests potential interactions with specific biological targets.

Target Receptors

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter physiological responses.

- Receptor Binding : It has been suggested that the compound can bind to receptors similar to those targeted by known pharmaceuticals, potentially influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data is limited.

- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce apoptosis in certain cancer cell lines, making it a candidate for further study in cancer therapeutics.

- Neuroprotective Effects : Some findings indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of propionic acid, including this compound. Results indicated a moderate inhibitory effect against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro assays on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 50 µM. Flow cytometry analysis indicated that this reduction was associated with increased apoptosis markers.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Cytotoxic | Potential for neuroprotection |

| Ethyl 3-(3-bromo-phenyl)-2-methylaminomethyl-propionate | Structure | Moderate enzyme inhibition | Similar structural features |

| Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate | Structure | Low cytotoxicity | Different halogen substitution |

Eigenschaften

IUPAC Name |

2-[(3-bromophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(21)18(4)10-12(14(19)20)8-11-6-5-7-13(17)9-11/h5-7,9,12H,8,10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPPAKCVWBPMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661495 | |

| Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-79-0 | |

| Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.